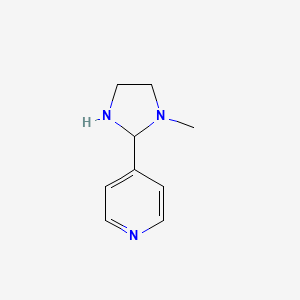
5-F2t-IsoP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-F2t-Isoprostane is a member of the F2-isoprostane family, which are prostaglandin-like compounds produced by the non-enzymatic peroxidation of arachidonic acid. These compounds are considered reliable biomarkers of oxidative stress and have been extensively studied for their role in various physiological and pathological processes .
Preparation Methods
5-F2t-Isoprostane is synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the formation of lipid hydroperoxides, which are subsequently reduced to form the isoprostane. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and identify the compound
Chemical Reactions Analysis
5-F2t-Isoprostane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different isoprostane derivatives.
Reduction: Reduction reactions can convert the hydroperoxide groups to hydroxyl groups.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. .
Scientific Research Applications
5-F2t-Isoprostane has several scientific research applications:
Chemistry: It is used as a biomarker for oxidative stress in various chemical studies.
Mechanism of Action
5-F2t-Isoprostane exerts its effects through interactions with prostanoid receptors. It has been shown to regulate the release of neurotransmitters in the retina by modulating potassium-evoked release of aspartate . The compound’s mechanism involves binding to specific prostanoid receptors, leading to changes in intracellular signaling pathways and ultimately affecting cellular functions .
Comparison with Similar Compounds
5-F2t-Isoprostane is part of the F2-isoprostane family, which includes other compounds like 15-F2t-Isoprostane and 8-iso-Prostaglandin F2alpha. Compared to these similar compounds, 5-F2t-Isoprostane is unique in its specific interactions with prostanoid receptors and its distinct biological activities . Other similar compounds include:
15-F2t-Isoprostane: Known for its vasoconstrictive properties.
8-iso-Prostaglandin F2alpha: Widely studied as a biomarker for oxidative stress.
Properties
IUPAC Name |
(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-VOMLHDSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)


![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)



![[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B599966.png)
